molecular formula C11H10N2O2 B13208728 8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B13208728
M. Wt: 202.21 g/mol
InChI Key: WBRYVGHAJDQNLZ-UHFFFAOYSA-N
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Description

8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopropylamine and 2-cyanopyridine as starting materials, which undergo cyclization in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to desired biological outcomes .

Comparison with Similar Compounds

Uniqueness: 8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

8-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-5-9(7-1-2-7)10-12-3-4-13(10)6-8/h3-7H,1-2H2,(H,14,15)

InChI Key

WBRYVGHAJDQNLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CN3C2=NC=C3)C(=O)O

Origin of Product

United States

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